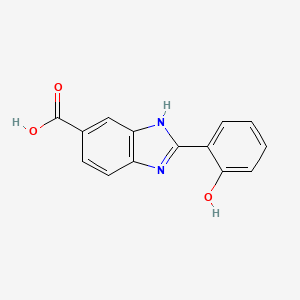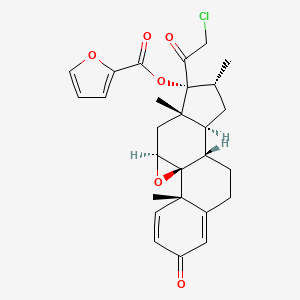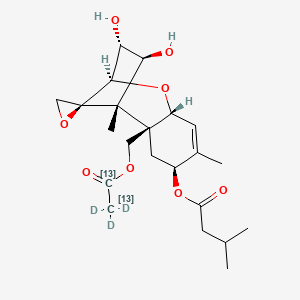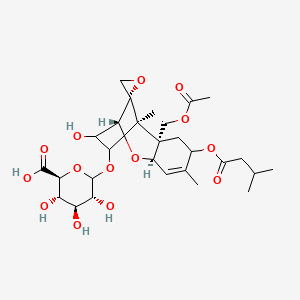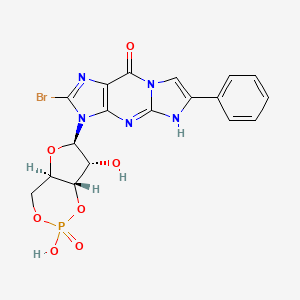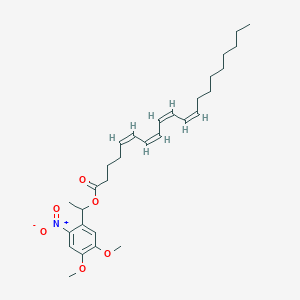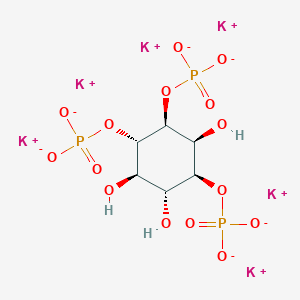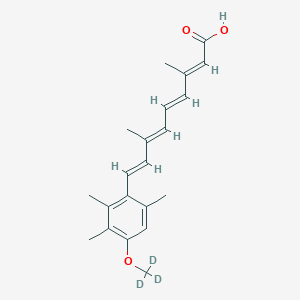
Bstfa-tmcs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
The compound N,O-bis(trimethylsilyl) trifluoroacetamide with trimethylchlorosilane is a combination of two reagents: N,O-bis(trimethylsilyl) trifluoroacetamide and trimethylchlorosilane . This combination is widely used as a derivatization reagent in gas chromatography and mass spectrometry to enhance the volatility and stability of analytes by replacing active hydrogens with trimethylsilyl groups .
科学研究应用
化学:
生物学:
医学:
工业:
作用机制
机制:
N,O-双(三甲基硅烷基)三氟乙酰胺: 与官能团中的活性氢反应,用三甲基硅烷基取代活性氢。
三甲基氯硅烷: 通过作为催化剂,提高N,O-双(三甲基硅烷基)三氟乙酰胺 的反应活性.
分子靶点和途径:
安全和危害
未来方向
生化分析
Biochemical Properties
BSTFA-TMCS reacts with a range of polar organic compounds, replacing active hydrogens with a trimethylsilyl group . It interacts with alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . The nature of these interactions involves the formation of thermally stable trimethylsilyl derivatives .
Molecular Mechanism
This compound exerts its effects at the molecular level through silylation, a process where active hydrogens in molecules are replaced with a trimethylsilyl group . This reaction increases the volatility of the derivatized compounds, making them suitable for analysis by GC-MS .
Temporal Effects in Laboratory Settings
This compound reacts rapidly and more completely than other silylating reagents . Over time, the trimethylsilyl derivatives formed are more susceptible to hydrolysis than their parent compounds . The stability and degradation of this compound and its derivatives would depend on the specific experimental conditions.
准备方法
化学反应分析
反应类型:
常用试剂和条件:
主要产物:
相似化合物的比较
类似化合物:
N,O-双(三甲基硅烷基)乙酰胺: 强度相似,但N,O-双(三甲基硅烷基)三氟乙酰胺 及其副产物具有更高的挥发性,导致更少的色谱干扰.
N-甲基-N-(三甲基硅烷基)三氟乙酰胺: 另一种用于类似用途的硅烷化试剂.
独特性:
N,O-双(三甲基硅烷基)三氟乙酰胺: 因其更高的反应活性和副产物的挥发性而更受欢迎,这减少了色谱干扰和检测器污染.
属性
IUPAC Name |
chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNENVUOGWFDQAI-RRAJOLSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27ClF3NOSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the purpose of using BSTFA-TMCS in these research papers?
A1: this compound is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].
Q2: How does this compound derivatize target compounds?
A2: this compound introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].
Q3: Why is GC-MS chosen as the analytical technique in these studies?
A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].
Q4: What specific applications of this compound are highlighted in the research papers?
A4: The papers demonstrate this compound use in:
- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].
- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].
- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].
Q5: What are the key considerations when developing a GC-MS method using this compound derivatization?
A5: Several factors are crucial:
- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].
- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].
Q6: What are the main advantages of using this compound for GC-MS analysis?
A6: The major advantages include:
Q7: Are there any limitations associated with using this compound?
A7: Potential limitations include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
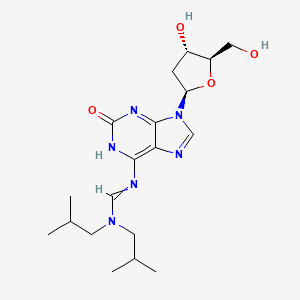
![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-, (3a-alpha-,4-alpha-,7-alpha-,7a-](/img/no-structure.png)
